molecular formula C8H18N2O2 B12938136 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol

4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol

Cat. No.: B12938136
M. Wt: 174.24 g/mol
InChI Key: LBAUSODQXBUVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is a chemical compound that belongs to the class of tetrahydrofuran derivatives This compound features a tetrahydrofuran ring substituted with an amino group and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol can be achieved through several synthetic routes. . The azide group is then reduced to the corresponding amine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amidation and Hofmann degradation, which are efficient and cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrofuran derivatives such as:

Uniqueness

4-((4-Aminobutyl)amino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(4-aminobutylamino)oxolan-3-ol

InChI

InChI=1S/C8H18N2O2/c9-3-1-2-4-10-7-5-12-6-8(7)11/h7-8,10-11H,1-6,9H2

InChI Key

LBAUSODQXBUVCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)NCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.